molecular formula C6H6N2O3 B11771123 1-(4-nitro-1H-pyrrol-3-yl)ethanone

1-(4-nitro-1H-pyrrol-3-yl)ethanone

Cat. No.: B11771123
M. Wt: 154.12 g/mol
InChI Key: CKDHKICODUBLFB-UHFFFAOYSA-N
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Description

1-(4-Nitro-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The compound is characterized by the presence of a nitro group at the 4-position and an ethanone group at the 1-position of the pyrrole ring .

Chemical Reactions Analysis

1-(4-Nitro-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrrole compounds .

Scientific Research Applications

1-(4-Nitro-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-nitro-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

1-(4-Nitro-1H-pyrrol-3-yl)ethanone can be compared with other nitro-substituted pyrrole derivatives, such as:

Biological Activity

1-(4-nitro-1H-pyrrol-3-yl)ethanone is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a nitro group attached to a pyrrole ring, which is known to influence its reactivity and biological interactions. The compound can undergo various chemical transformations, including reduction and substitution reactions, which are pivotal for its biological activity.

The biological effects of this compound are primarily attributed to the nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with cellular components, leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cells, contributing to cytotoxic effects against cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens. The compound demonstrated comparable or superior activity compared to established antibiotics .

Anticancer Activity

This compound has shown promising anticancer properties in several studies. Notably:

  • Cell Line Studies : It was tested against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). Results indicated significant inhibition of cell proliferation and induction of apoptosis .
Cell LineIC50 (µM)Mechanism of Action
HCT11612.5Induction of apoptosis via ROS generation
MCF715.0Cell cycle arrest and apoptosis

Case Studies

A case study involving the compound's application in cancer therapy revealed that treatment with this compound resulted in:

  • Inhibition of Tumor Growth : In vivo models showed a reduction in tumor size when treated with the compound.
  • Enhanced Efficacy : When combined with other chemotherapeutic agents, it exhibited synergistic effects, enhancing overall treatment efficacy .

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound suggests favorable pharmacokinetic properties:

ParameterValue
Oral BioavailabilityHigh (estimated >70%)
Blood-Brain Barrier PenetrationModerate
Toxicity LevelLow to moderate

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

1-(4-nitro-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C6H6N2O3/c1-4(9)5-2-7-3-6(5)8(10)11/h2-3,7H,1H3

InChI Key

CKDHKICODUBLFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC=C1[N+](=O)[O-]

Origin of Product

United States

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